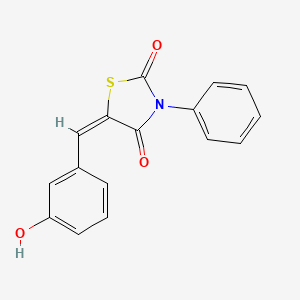
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as thioflavin T, and it is a fluorescent dye that is commonly used to detect amyloid fibrils and other protein aggregates.
Wirkmechanismus
The mechanism of action of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the binding of the compound to the beta-sheet structures that are present in amyloid fibrils and other protein aggregates. This binding results in a conformational change that leads to the emission of fluorescence. The compound also has the ability to inhibit the formation of amyloid fibrils, which makes it a potential therapeutic agent for the treatment of amyloid-related diseases.
Biochemical and Physiological Effects
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to be non-toxic to cells and tissues, which makes it a safe compound for use in scientific research. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its high binding affinity for amyloid fibrils and other protein aggregates. This property makes it a valuable tool for the detection and monitoring of these structures. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in scientific research. One potential application is in the development of therapeutic agents for the treatment of amyloid-related diseases. The compound's ability to inhibit the formation of amyloid fibrils makes it a promising candidate for drug development. Another future direction is in the development of new imaging techniques for the detection of amyloid fibrils and other protein aggregates. The compound's high binding affinity and fluorescence emission make it a valuable tool for the development of new imaging modalities. Finally, there is potential for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in the development of biosensors for the detection of protein aggregates in biological samples. The compound's high binding affinity and fluorescence emission make it a potential candidate for the development of biosensors for disease diagnosis and monitoring.
Synthesemethoden
The synthesis of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with salicylaldehyde. The reaction is carried out in anhydrous ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline powder, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
One of the major applications of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is in the detection of amyloid fibrils and other protein aggregates. This compound has a high binding affinity for these structures, and it emits strong fluorescence upon binding. This property makes it a valuable tool for the diagnosis and monitoring of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIQZTADRNWDRG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)

![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)





![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)